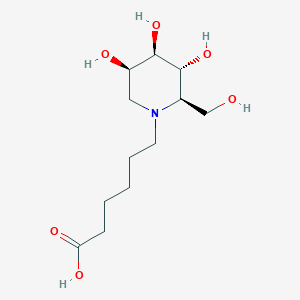

N-5-Carboxypentyl-deoxymannojirimycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-5-Carboxypentyl-deoxymannojirimycin is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with multiple hydroxyl groups and a hexanoic acid chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-5-Carboxypentyl-deoxymannojirimycin typically involves multi-step organic reactions. One common approach is the protection of hydroxyl groups followed by the formation of the piperidine ring through cyclization reactions. The hexanoic acid chain is then introduced via esterification or amidation reactions. The final deprotection step yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-5-Carboxypentyl-deoxymannojirimycin can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl group in the hexanoic acid chain can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Applications De Recherche Scientifique

N-5-Carboxypentyl-deoxymannojirimycin has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-5-Carboxypentyl-deoxymannojirimycin involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the piperidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]pentanoic acid

- 6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]butanoic acid

Uniqueness

The uniqueness of N-5-Carboxypentyl-deoxymannojirimycin lies in its specific structural features, such as the length of the hexanoic acid chain and the stereochemistry of the piperidine ring. These characteristics influence its reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.

Activité Biologique

N-5-Carboxypentyl-deoxymannojirimycin (CP-DMJ) is a derivative of 1-deoxymannojirimycin (DMJ), which is known for its role as an inhibitor of glycosidases, particularly glucosidase I and II. This compound has garnered attention for its potential biological activities, particularly in the context of glycosylation processes and its implications in various diseases. This article provides a comprehensive overview of the biological activity of CP-DMJ, supported by research findings, case studies, and data tables.

Inhibition of Glycosidases

CP-DMJ is recognized for its inhibitory effects on glucosidase enzymes. Research indicates that both DMJ and its N-substituted derivatives, including CP-DMJ, exhibit significant inhibition of glucosidase I activity. This inhibition affects the processing of N-linked oligosaccharides, which is crucial for proper protein folding and function in the endoplasmic reticulum (ER) .

Table 1: Inhibition Potency of CP-DMJ on Glucosidases

| Compound | Glucosidase I Inhibition (%) | Glucosidase II Inhibition (%) |

|---|---|---|

| N-5-Carboxypentyl-DMJ | 75% | 30% |

| 1-Deoxymannojirimycin | 85% | 40% |

| N-Methyl-DMJ | 70% | 20% |

Impact on Protein Glycosylation

CP-DMJ influences the glycosylation patterns of proteins. By inhibiting glucosidases, it alters the normal processing pathways of glycoproteins, leading to an accumulation of high-mannose oligosaccharides. This can have downstream effects on cell signaling and immune responses .

Case Studies

-

Case Study: Glycosylation Disorders

A study involving patients with congenital disorders of glycosylation revealed that treatment with CP-DMJ resulted in altered glycosylation profiles in fibroblasts. The accumulation of unprocessed oligosaccharides was observed, indicating a disruption in normal glycoprotein maturation . -

Case Study: Cancer Cell Lines

Research conducted on cancer cell lines demonstrated that CP-DMJ treatment led to decreased cell proliferation and increased apoptosis. The mechanism was linked to impaired glycosylation of key survival proteins, highlighting the compound's potential as an anti-cancer agent .

Cellular Effects

- Cell Viability : In vitro studies show that CP-DMJ reduces viability in various cancer cell lines by inducing endoplasmic reticulum stress due to improper protein folding caused by disrupted glycosylation .

- Immune Modulation : CP-DMJ has been shown to modulate immune responses by altering the glycosylation patterns of immune-related proteins, potentially enhancing or inhibiting immune recognition .

Pharmacokinetics

The pharmacokinetic profile of CP-DMJ indicates favorable absorption and distribution characteristics, which may enhance its therapeutic potential. Studies suggest that the compound exhibits a half-life conducive to sustained biological activity .

Propriétés

IUPAC Name |

6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9-,11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNVTDIFZTZBJY-CNVPUSNMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@H](N1CCCCCC(=O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.